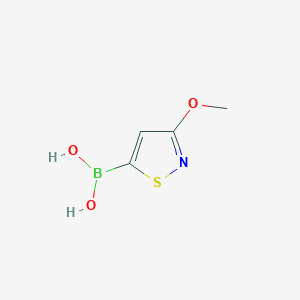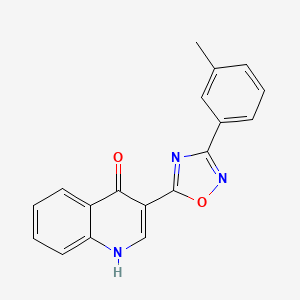
3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. This compound is known for its unique structural features, which make it a promising candidate for developing new drugs and materials.
Scientific Research Applications
Anticancer Potential
Synthesis of Indole–Quinoline–Oxadiazoles Anticancer Studies and Computational Tubulin Binding
: Research explored the synthesis of quinoline–indole–oxadiazole hybrids, demonstrating significant cytotoxic potential in cancer cells, particularly breast adenocarcinoma (MCF7) and normal kidney (vero) cell lines. One compound showed high selectivity and potential as a tubulin inhibitor, impacting microtubule dynamics and cell cycle progression (Kamath, Sunil, & Ajees, 2016).
New Quinoline-Based Heterocycles as Anticancer Agents Targeting Bcl-2 : This study focused on the design of quinoline-based oxadiazole and triazole analogues as Bcl-2 inhibitors, with some showing sub-micromolar anti-proliferative activity in cancer cell lines and interactions within the Bcl2-Bim peptide ELISA assay, suggesting potential as therapeutic agents in cancer treatment (Hamdy et al., 2019).
Antimicrobial and Antiprotozoal Agents
Synthesis and Antibacterial Activity of Novel Quinoline Oxadiazole Hybrids : Studies on novel oxadiazole derivatives have shown potential antibacterial activity against various bacterial strains, indicating their use as antimicrobial agents (Joshi, Mandhane, Khan, & Gill, 2011).
In vitro and in vivo Assessment of Quinoxaline-Oxadiazole Hybrids as Antimicrobial and Antiprotozoal Agents : Quinoxaline-based 1,3,4-oxadiazoles were evaluated for their antimicrobial and antiprotozoal activities, showing promise compared to reference drugs and highlighting their potential use in treating infectious diseases (Patel et al., 2017).
Material Science and Coordination Chemistry
- Self-Assembly of New M(II) Coordination Polymers Based on Asymmetric 1,3,4-Oxadiazole-Containing Ligands : This research involved the synthesis of new ligands and their use in constructing porous coordination polymers, demonstrating the role of counter-anions in structural assemblies. These findings are significant in material science for the design of novel porous structures (Wu et al., 2017).
properties
IUPAC Name |
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c1-11-5-4-6-12(9-11)17-20-18(23-21-17)14-10-19-15-8-3-2-7-13(15)16(14)22/h2-10H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQCCCWNQXCJIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CNC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

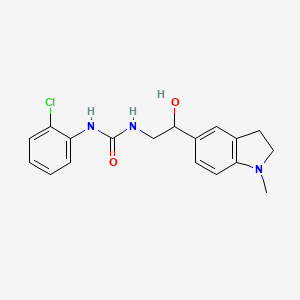
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2998005.png)
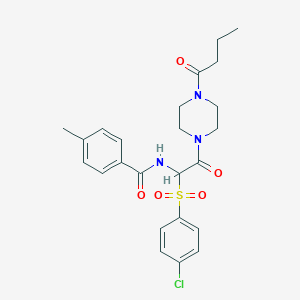
![2-amino-4-(4-chlorophenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2998009.png)
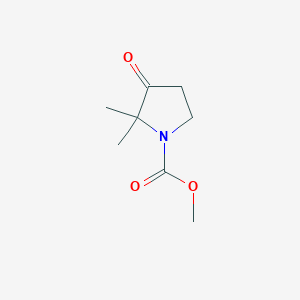
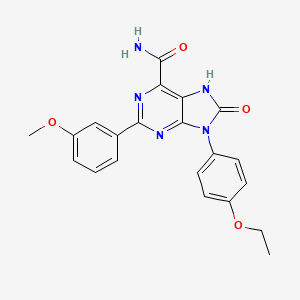
![4-[2-({[4-(tert-butyl)anilino]carbothioyl}amino)ethyl]-N-[4-(tert-butyl)phenyl]tetrahydro-1(2H)-pyrazinecarbothioamide](/img/structure/B2998014.png)
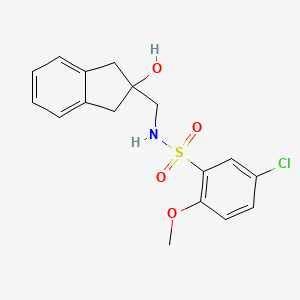
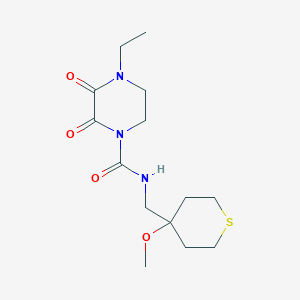
![2-(4-Fluorophenyl)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2998019.png)
![N-(2-(diethylamino)ethyl)-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2998021.png)
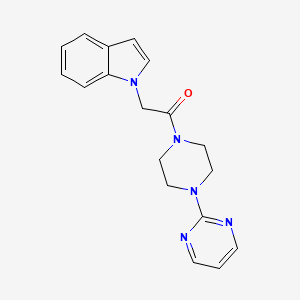
![3-(Benzenesulfonyl)-6-ethoxy-1-[(2-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2998024.png)
